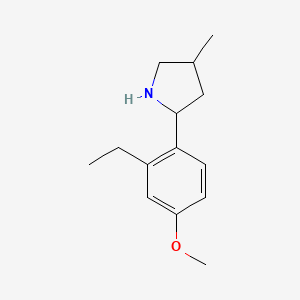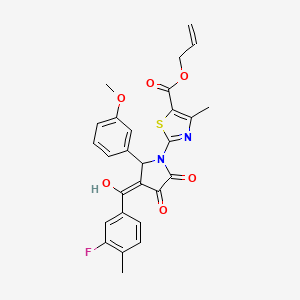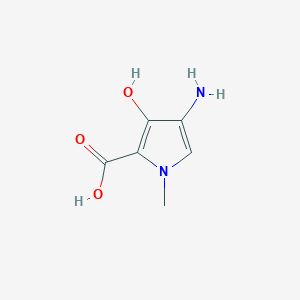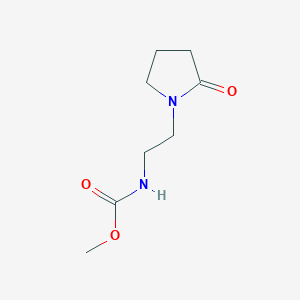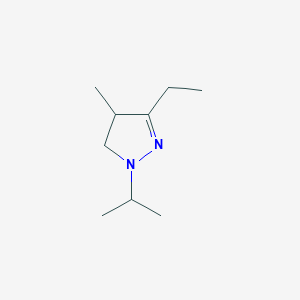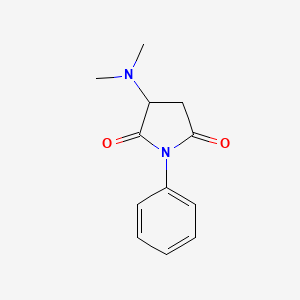
2,5-Pyrrolidinedione, 3-(dimethylamino)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a dimethylamino group and a phenyl group attached to a pyrrolidine ring, which also contains two keto groups at positions 2 and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione typically involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted pyrrolidine-2,5-dione. One common method involves the use of dimethylformamide dimethyl acetal as a reagent, which reacts with para-methylacetophenone or para-nitroacetophenone to form the desired product . The reaction is usually carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
科学的研究の応用
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(dimethylamino)-1-propylamine: This compound is structurally similar but lacks the phenyl group and the keto groups present in 3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione.
4-dimethylaminopyridine: Another related compound, which has a pyridine ring instead of a pyrrolidine ring.
Uniqueness
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione is unique due to the presence of both the dimethylamino and phenyl groups, as well as the keto groups on the pyrrolidine ring. These structural features confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
112291-07-3 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-13(2)10-8-11(15)14(12(10)16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChIキー |
OGPABNIXKANOSG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CC(=O)N(C1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


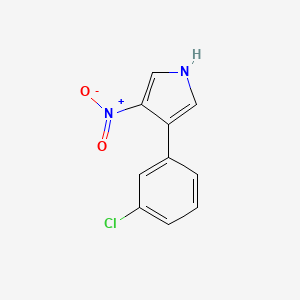
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
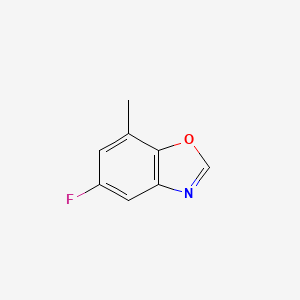
![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
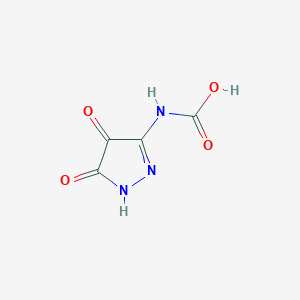
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)
![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)
